molecular formula C10H20O2 B2769876 Ethyl 4-methylheptanoate CAS No. 22084-69-1

Ethyl 4-methylheptanoate

Cat. No.: B2769876
CAS No.: 22084-69-1
M. Wt: 172.268
InChI Key: NYSADWJQUICPEE-UHFFFAOYSA-N
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Description

Ethyl 4-methylheptanoate is an organic compound classified as an ester. It is known for its pleasant fruity aroma, which makes it a valuable component in the flavor and fragrance industry. This compound is also recognized for its role as a pheromone in certain beetle species, specifically in the genus Nicrophorus .

Scientific Research Applications

Ethyl 4-methylheptanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylheptanoate can be synthesized through the esterification of 4-methylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:

4-methylheptanoic acid+ethanolH2SO4ethyl 4-methylheptanoate+water\text{4-methylheptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-methylheptanoic acid+ethanolH2​SO4​​ethyl 4-methylheptanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 4-methylheptanoic acid and ethanol.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 4-methylheptanoic acid and ethanol.

    Reduction: 4-methylheptanol.

    Substitution: Products depend on the nucleophile used.

Mechanism of Action

As a pheromone, ethyl 4-methylheptanoate exerts its effects by binding to specific olfactory receptors in the target beetle species. This binding triggers a cascade of neural responses that lead to behavioral changes, such as attraction or aggregation . The molecular targets are primarily olfactory receptor neurons that are tuned to detect this specific compound.

Comparison with Similar Compounds

Ethyl 4-methylheptanoate can be compared to other esters with similar structures and functions:

    Ethyl 4-methyloctanoate: Similar in structure but with an additional carbon in the alkyl chain, also functions as a pheromone.

    Ethyl butanoate: A shorter chain ester with a fruity aroma, commonly used in flavorings.

    Ethyl hexanoate: Another ester with a fruity smell, used in the fragrance industry.

Uniqueness: this compound is unique due to its specific role as a pheromone in certain beetle species, which is not a common characteristic among esters .

Properties

IUPAC Name

ethyl 4-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSADWJQUICPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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